molecular formula C9H10F2O3 B14757614 1,3-Difluoro-4-methoxy-2-(methoxymethoxy)benzene

1,3-Difluoro-4-methoxy-2-(methoxymethoxy)benzene

Cat. No.: B14757614
M. Wt: 204.17 g/mol
InChI Key: CGXMPVLXFKRJER-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-methoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms, and two methoxy groups are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-4-methoxy-2-(methoxymethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-difluorobenzene.

    Methoxymethoxylation: The methoxymethoxy group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-methoxy-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the methoxy groups, yielding simpler benzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products Formed

    Substitution: Products include amine or thiol derivatives of the benzene ring.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include simpler benzene derivatives without methoxy groups.

Scientific Research Applications

1,3-Difluoro-4-methoxy-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorinated compounds for biological studies.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-methoxy-2-(methoxymethoxy)benzene involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methoxy groups can act as electron-donating groups, affecting the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Difluoro-4-(methoxymethoxy)benzene: Similar structure but with different substitution pattern.

    1,3-Difluoro-4-methoxybenzene: Lacks the methoxymethoxy group.

    1,3-Difluoro-2-methoxybenzene: Lacks the methoxymethoxy group and has a different substitution pattern.

Uniqueness

1,3-Difluoro-4-methoxy-2-(methoxymethoxy)benzene is unique due to the presence of both fluorine and methoxymethoxy groups, which impart distinct chemical properties

Properties

Molecular Formula

C9H10F2O3

Molecular Weight

204.17 g/mol

IUPAC Name

1,3-difluoro-4-methoxy-2-(methoxymethoxy)benzene

InChI

InChI=1S/C9H10F2O3/c1-12-5-14-9-6(10)3-4-7(13-2)8(9)11/h3-4H,5H2,1-2H3

InChI Key

CGXMPVLXFKRJER-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1F)OC)F

Origin of Product

United States

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